molecular formula C7H7N3O2S B1506656 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 54734-88-2

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1506656
CAS No.: 54734-88-2
M. Wt: 197.22 g/mol
InChI Key: VYELVDIXBRKOMJ-UHFFFAOYSA-N
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Description

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound has garnered attention due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. Its unique structure and biological activities make it a valuable subject of study in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been reported to act as an activator of ATP-sensitive potassium (KATP) channels in pancreatic endocrine tissue and vascular smooth muscle tissue . This interaction inhibits insulin release from pancreatic beta cells, which is beneficial for managing hyperinsulinemia and related conditions. Additionally, this compound has shown inhibitory activity against aldose reductase, an enzyme involved in diabetic complications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of human B-cell lymphoma cells by targeting the PI3Kδ pathway . This compound also affects insulin release by interacting with KATP channels, thereby influencing glucose metabolism in pancreatic cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of aldose reductase by binding to the enzyme’s active site, preventing the reduction of glucose to sorbitol . Additionally, its role as a KATP channel activator involves binding to the channel’s regulatory subunits, leading to channel opening and subsequent inhibition of insulin release . These interactions highlight the compound’s potential in managing diabetic complications and hyperinsulinemia.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found to maintain its activity over extended periods, with minimal degradation observed in in vitro studies . Long-term exposure to this compound in cell cultures has shown sustained inhibition of insulin release and consistent antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits insulin release and reduces blood glucose levels without causing significant adverse effects . At higher doses, toxic effects such as hypoglycemia and liver toxicity have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate glucose metabolism and cellular energy balance. Its inhibition of aldose reductase affects the polyol pathway, reducing the accumulation of sorbitol and preventing diabetic complications . Additionally, its activation of KATP channels influences cellular ATP levels and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in pancreatic and vascular tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its affinity for KATP channels and aldose reductase, leading to targeted action in relevant tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with KATP channels and aldose reductase . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective action in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

  • Nitration: : Starting with a suitable benzene derivative, nitration is performed to introduce a nitro group at the desired position.

  • Reduction: : The nitro group is then reduced to an amino group, often using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Sulfonation: : The amino group is sulfonated to form the thiadiazine ring system, usually involving the use of chlorosulfonic acid or sulfur trioxide.

  • Oxidation: : Finally, the compound is oxidized to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to produce derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be employed to modify the functional groups, leading to the formation of new compounds.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the ring.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

  • Reduction: : Iron and hydrochloric acid, catalytic hydrogenation.

  • Substitution: : Chlorosulfonic acid, sulfur trioxide, and various nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

  • Medicine: : It has shown promise as an antihypertensive, antidiabetic, and anticancer agent.

  • Biology: : The compound has been investigated for its antimicrobial and antiviral properties.

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other biologically active compounds.

  • Industry: : Its derivatives are used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is compared with other similar compounds, such as:

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share similar pharmacological activities but may differ in their specific biological effects and potency.

  • Quinazolinone derivatives: : While both classes exhibit anticancer properties, their mechanisms of action and selectivity may vary.

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Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELVDIXBRKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718106
Record name 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54734-88-2
Record name 7-Amino-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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